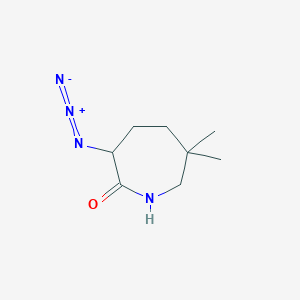

3-Azido-6,6-dimethylazepan-2-one

Description

3-Azido-6,6-dimethylazepan-2-one is a seven-membered lactam (azepanone) derivative featuring an azide (-N₃) group at position 3 and two methyl (-CH₃) substituents at position 5. This compound’s structure combines a rigid azepanone ring with reactive and steric modifications, making it a candidate for applications in organic synthesis, pharmaceutical intermediates, or click chemistry.

Propriétés

Numéro CAS |

64442-18-8 |

|---|---|

Formule moléculaire |

C8H14N4O |

Poids moléculaire |

182.22 g/mol |

Nom IUPAC |

3-azido-6,6-dimethylazepan-2-one |

InChI |

InChI=1S/C8H14N4O/c1-8(2)4-3-6(11-12-9)7(13)10-5-8/h6H,3-5H2,1-2H3,(H,10,13) |

Clé InChI |

AURDJMSWHWDRMW-UHFFFAOYSA-N |

SMILES canonique |

CC1(CCC(C(=O)NC1)N=[N+]=[N-])C |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 3-Azido-6,6-dimethylazepan-2-one can be achieved through several methods. One common approach involves the azidation of a precursor compound using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction typically requires mild conditions and can be completed at room temperature .

Industrial production methods may involve continuous-flow processes to ensure consistent quality and yield. These methods often utilize recyclable catalysts and green chemistry principles to minimize environmental impact .

Analyse Des Réactions Chimiques

3-Azido-6,6-dimethylazepan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (CuAAC reaction).

The major products formed from these reactions include primary amines, triazoles, and other nitrogen-containing heterocycles.

Applications De Recherche Scientifique

3-Azido-6,6-dimethylazepan-2-one has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-Azido-6,6-dimethylazepan-2-one involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules .

Comparaison Avec Des Composés Similaires

(a) 11-Azido-3,6,9-trioxaundecan-1-amine

- Structure: A linear polyether chain with a terminal azide, contrasting with the cyclic azepanone backbone of the target compound.

- Reactivity: The ether backbone enhances solubility in polar solvents, whereas the azepanone’s lactam ring may confer rigidity and lipophilicity.

- Applications : Used in bioconjugation due to its terminal azide . The target compound’s cyclic structure might offer superior stability in hydrophobic environments.

(b) Azidothymidine (AZT)

- Structure : A thymidine analog with an azide at the 3'-sugar position. Unlike the target compound, AZT integrates into DNA chains, terminating viral replication .

- Reactivity : AZT’s azide is critical for its antiretroviral activity, whereas the azide in 3-Azido-6,6-dimethylazepan-2-one is likely more suited for synthetic modifications (e.g., Huisgen cycloaddition).

(c) Diazido Polyethers (e.g., 1-Azido-2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethane)

- Structure : Flexible ether chains with multiple azides, enabling crosslinking in polymer networks.

- Comparison : The target compound’s azide is positioned on a rigid ring, which may limit conformational flexibility but enhance regioselectivity in reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.